5-Fluoro-2-hydroxy-3-methoxybenzaldehyde
Overview
Description
5-Fluoro-2-hydroxy-3-methoxybenzaldehyde: is an organic compound with the molecular formula C8H7FO3 and a molecular weight of 170.14 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-3-methoxybenzaldehyde using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver fluoride (AgF) under mild conditions . Another method involves the use of fluorine gas (F2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using fluorine-containing reagents and optimized reaction conditions to ensure high yield and purity . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base like (NaOH) or (K2CO3).
Major Products:
Oxidation: 5-Fluoro-2-hydroxy-3-methoxybenzoic acid.
Reduction: 5-Fluoro-2-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Fluoro-5-methoxybenzaldehyde
- 4-Fluoro-2-hydroxy-3-methoxybenzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
- Vanillin (4-Hydroxy-3-methoxybenzaldehyde)
Comparison:
- 2-Fluoro-5-methoxybenzaldehyde: Similar structure but with the fluorine atom at the 2-position and methoxy group at the 5-position. It has different reactivity and applications .
- 4-Fluoro-2-hydroxy-3-methoxybenzaldehyde: Fluorine atom at the 4-position, leading to different electronic and steric effects .
- 5-Fluoro-2-methoxybenzaldehyde: Lacks the hydroxyl group, affecting its chemical properties and reactivity .
- Vanillin: Contains a hydroxyl group at the 4-position and is widely used as a flavoring agent and in the synthesis of pharmaceuticals .
Properties
IUPAC Name |
5-fluoro-2-hydroxy-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFIUXLABHLEHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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